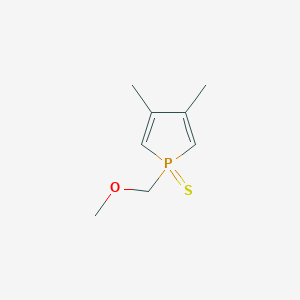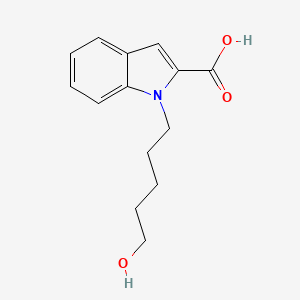![molecular formula C7H6ClF2Si B14586820 Chloro(fluoro)[(3-fluorophenyl)methyl]silyl CAS No. 61502-50-9](/img/structure/B14586820.png)
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes both chloro and fluoro substituents, makes it an interesting subject for research in various fields of chemistry and material science.
准备方法
The synthesis of Chloro(fluoro)[(3-fluorophenyl)methyl]silyl typically involves the reaction of a silicon-containing precursor with appropriate chloro and fluoro reagents. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene or alkyne in the presence of a catalyst. The reaction conditions often require the use of a platinum or rhodium catalyst and can be carried out under mild temperatures and pressures. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
化学反应分析
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium alkoxides or amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
科学研究应用
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Medicine: Research into the medicinal properties of organosilicon compounds has shown potential for the development of new therapeutic agents. This compound may serve as a precursor for such agents.
Industry: In the materials science industry, the compound is used in the production of specialty polymers and coatings. Its unique properties can enhance the performance of these materials.
作用机制
The mechanism of action of Chloro(fluoro)[(3-fluorophenyl)methyl]silyl depends on the specific application and the target molecule it interacts with. In general, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of chloro and fluoro groups can influence the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved in its action are typically determined by the specific functional groups present in the compound and the nature of the reaction it undergoes.
相似化合物的比较
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.
Triethoxysilane: Used in the production of silane coupling agents and adhesives.
Phenyltrimethoxysilane: Employed in the synthesis of silicone resins and coatings.
The uniqueness of this compound lies in its dual chloro and fluoro functionalities, which provide distinct reactivity patterns and make it a versatile intermediate in various chemical transformations.
属性
CAS 编号 |
61502-50-9 |
|---|---|
分子式 |
C7H6ClF2Si |
分子量 |
191.66 g/mol |
InChI |
InChI=1S/C7H6ClF2Si/c8-11(10)5-6-2-1-3-7(9)4-6/h1-4H,5H2 |
InChI 键 |
VJODYHQOTOKSIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C[Si](F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
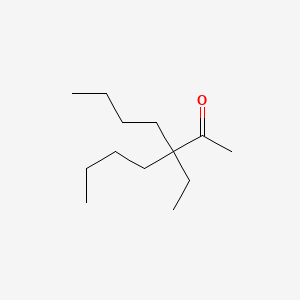
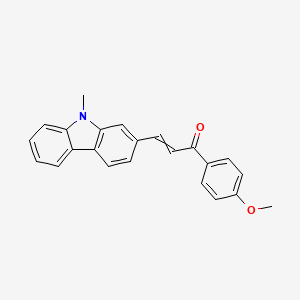
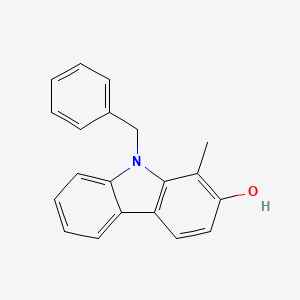
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
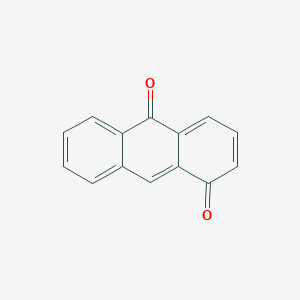
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)


![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)

